molecular formula C7H11N3O3 B1681708 Secnidazole CAS No. 3366-95-8

Secnidazole

Cat. No.: B1681708
CAS No.: 3366-95-8
M. Wt: 185.18 g/mol
InChI Key: KPQZUUQMTUIKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent. It is structurally related to other 5-nitroimidazoles, such as metronidazole and tinidazole. This compound is primarily used to treat bacterial vaginosis and trichomoniasis. It has improved oral absorption and a longer terminal elimination half-life compared to other drugs in its class .

Mechanism of Action

Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent . It is used to treat bacterial vaginosis and is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa .

Target of Action

This compound targets anaerobic Gram-positive and Gram-negative bacteria, as well as protozoa . These microorganisms are responsible for various infections, including bacterial vaginosis and trichomoniasis .

Mode of Action

This compound enters the bacterial or parasitic cell as an inactive prodrug . Once inside, it is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion is believed to interfere with the DNA synthesis of susceptible isolates , thereby damaging and killing the target pathogen .

Biochemical Pathways

It is known that the radical anions formed by the activation of this compound interfere with the dna synthesis of the bacteria or parasites . This disruption of DNA synthesis inhibits the growth and proliferation of the microorganisms, leading to their death .

Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration . It has a distribution volume of approximately 42 L . The drug is metabolized in the liver via the CYP-450 system, with less than 1% conversion to metabolites . It has a prolonged half-life of approximately 17 hours , which is longer than other drugs in its class . About 15% of the drug is excreted unchanged in the urine .

Result of Action

The result of this compound’s action is the effective treatment of infections caused by the targeted microorganisms. Clinical or parasitological cure rates of 80 to 100% are achieved after treatment with a single dose of this compound . It is particularly effective in the treatment of bacterial vaginosis and trichomoniasis .

Biochemical Analysis

Biochemical Properties

Secnidazole is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa . Once it enters bacteria and parasites, this compound is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion damages and kills the target pathogen .

Cellular Effects

This compound mediates antibacterial effects against Bacteroides fragilis, Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia . It may also prolong the QTc interval, but not to a clinically significant extent .

Molecular Mechanism

Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of this compound is accounted for by the nitro group in the imidazole ring . Upon entering the target pathogen, the nitro group of this compound is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates .

Temporal Effects in Laboratory Settings

This compound exhibited very low metabolism in human liver microsomes (HLMs) at concentrations up to 6400 μmol/L . This compound was found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes .

Dosage Effects in Animal Models

In animal reproduction studies, there were no adverse developmental outcomes when this compound was administered orally to pregnant rats and rabbits during organogenesis at doses up to 4 times the clinical dose .

Metabolic Pathways

This compound is metabolized by hepatic CYP450 enzymes, with less than or equal to 1% of the parent drug converted to metabolites . This compound was found to be metabolized by CYP3A4 and CYP3A5 but to a limited extent . This compound most likely undergoes oxidation .

Transport and Distribution

This compound is a highly lipid-soluble, basic drug . It is readily but variably absorbed from the gastrointestinal tract, with serum concentrations peaking within 1–2 hours, and becomes widely distributed in all tissues .

Subcellular Localization

Given its mechanism of action, it is likely that this compound is localized within the cytoplasm of the target bacteria or parasites where it interacts with bacterial or parasitic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of secnidazole involves the reaction of 2-methyl-5-nitroimidazole with epoxy propane in the presence of a Lewis acid in an organic solvent. The reaction product is then separated into an aqueous this compound solution. Hydrolysis is performed, followed by cooling and solid-liquid separation to remove unreacted 2-methyl-5-nitroimidazole. The crude this compound is then extracted, concentrated, crystallized, and separated to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of advanced crystallization and purification techniques is essential to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Secnidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Secnidazole has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying the reactivity of nitroimidazoles.

    Biology: Investigated for its effects on various microorganisms, including bacteria and protozoa.

    Medicine: Extensively used in the treatment of bacterial vaginosis and trichomoniasis. It is also being explored for its potential in treating other infections and diseases.

    Industry: Utilized in the development of new antimicrobial agents and formulations

Comparison with Similar Compounds

Secnidazole stands out due to its enhanced pharmacokinetic profile and effectiveness in treating specific infections.

Properties

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUUQMTUIKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045934
Record name Secnidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14742762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring. Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates. Radical anions and reactive intermediates cause the depletion of thiols, DNA helix damage, disruption of bacterial or parasitic protein synthesis and replication, and ultimately, cell death of susceptible isolates of Gram positive bacteria, Gram negative bacteria and _T. vaginalis_.
Record name Secnidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3366-95-8
Record name Secnidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3366-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secnidazole [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secnidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Secnidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Secnidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Secnidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SECNIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3459K699K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Secnidazole
Reactant of Route 2
Reactant of Route 2
Secnidazole
Reactant of Route 3
Reactant of Route 3
Secnidazole
Reactant of Route 4
Reactant of Route 4
Secnidazole
Reactant of Route 5
Secnidazole
Reactant of Route 6
Secnidazole
Customer
Q & A

Q1: How does Secnidazole exert its antimicrobial effect?

A1: this compound, a 5-nitroimidazole derivative, functions as a prodrug. [, , ] Upon entering anaerobic bacteria and protozoa, it undergoes reductive activation. The nitro group of this compound is reduced by microbial nitroreductases, forming a cytotoxic nitro radical anion. This reactive species then interacts with DNA, causing strand breakage and inhibiting DNA synthesis, ultimately leading to cell death. [, ]

Q2: Does this compound affect aerobic bacteria?

A2: this compound primarily targets anaerobic bacteria and protozoa because they possess the necessary nitroreductase enzymes to activate the drug. Aerobic organisms lack these enzymes, making this compound largely ineffective against them. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C7H11N3O3, and its molecular weight is 185.18 g/mol. [, ]

Q4: Are there any characteristic spectroscopic data available for this compound?

A4: Yes, research has utilized various spectroscopic techniques to analyze this compound. Infrared (IR) and Raman spectroscopy have been employed to study the vibrational modes of the molecule, providing insights into its structure and conformation. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, specifically C13 and H1 NMR, has been used to determine chemical shifts, further characterizing the molecule's structure. [] Additionally, ultraviolet-visible (UV-Vis) spectroscopy has been widely used to quantify this compound in various matrices due to its strong absorbance in the UV-Vis region. [, , ]

Q5: Has the stability of this compound been assessed under stress conditions?

A6: Yes, forced degradation studies were conducted to evaluate the stability of this compound under various stress conditions as per ICH guidelines. Results indicated that this compound is more susceptible to degradation in alkaline and acidic conditions compared to other stress conditions like exposure to hydrogen peroxide (H2O2) or light. [] This highlights the importance of considering pH conditions during formulation and storage to ensure product stability.

Q6: What is the bioavailability of this compound after oral administration?

A7: this compound exhibits rapid and complete absorption following oral administration. Its bioavailability is reported to be around 100 ± 26%. [, ] This high bioavailability contributes to its effectiveness as an oral antimicrobial agent.

Q7: How is this compound metabolized and eliminated from the body?

A8: Research indicates that this compound exhibits very low metabolism in human liver microsomes. Its metabolism is primarily mediated by CYP3A4 and CYP3A5 enzymes, forming a limited number of metabolites. [] The long elimination half-life of this compound, ranging from 17 to 29 hours, allows for single-dose treatments for certain infections. [, ]

Q8: What is the in vitro activity of this compound against Trichomonas vaginalis?

A9: this compound demonstrates potent trichomonacidal activity. Studies using the MTT colorimetric assay and microscopic counting methods revealed that this compound exhibits concentration-dependent and time-dependent inhibition of Trichomonas vaginalis growth. The minimum inhibitory concentration (MIC) and minimum sterilizing concentration were determined to be 0.15 µg/mL and 20 µg/mL, respectively. [] These findings highlight its effectiveness against this common sexually transmitted infection.

Q9: Has the efficacy of this compound been evaluated in clinical trials for bacterial vaginosis?

A10: Yes, multiple clinical trials have investigated the efficacy of this compound for treating bacterial vaginosis. A Phase 3, randomized, double-blind, placebo-controlled study demonstrated that a single 2 g oral dose of this compound resulted in significantly higher microbiological cure rates compared to placebo. [, , ]

Q10: Are there known mechanisms of resistance to this compound?

A11: While this compound has proven effective against various anaerobic infections, the emergence of drug resistance is a concern. One known mechanism of resistance involves mutations in the genes encoding for microbial nitroreductases. These mutations can reduce the enzyme's ability to activate this compound, rendering the drug ineffective. []

Q11: Is there cross-resistance between this compound and other nitroimidazoles?

A12: Cross-resistance between 5-nitroimidazole derivatives, including this compound, Metronidazole, and Tinidazole, has been reported. [] This is primarily attributed to the shared mechanism of action involving nitroreductase activation.

Q12: What analytical methods are commonly employed for this compound quantification?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection (HPLC/UV) is a widely used technique for this compound quantification in biological samples and pharmaceutical formulations. [, , , , ] Gas-liquid chromatography (GLC) with flame-ionization detection (FID) and mass spectrometry (MS) has also been explored for this compound analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.